molecular formula C21H28N4O4 B2615633 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethoxyphenyl)acetamide CAS No. 1031962-30-7

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2615633
CAS No.: 1031962-30-7
M. Wt: 400.479
InChI Key: FKXMHCDJFQWMKM-UHFFFAOYSA-N
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Description

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an azepane ring, a pyrimidine ring, and a dimethoxyphenyl group, making it an interesting subject for chemical studies.

Scientific Research Applications

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the azepane ring: This can be achieved through the cyclization of a suitable precursor.

    Synthesis of the pyrimidine ring: This involves the condensation of appropriate starting materials under controlled conditions.

    Coupling of the azepane and pyrimidine rings: This step often requires the use of coupling agents and specific reaction conditions to ensure the formation of the desired product.

    Introduction of the dimethoxyphenyl group: This step involves the reaction of the intermediate compound with a dimethoxyphenyl derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another and can be achieved using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Halogens, nucleophiles, and other reagents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.

Mechanism of Action

The mechanism of action of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,4-dimethylphenyl)acetamide
  • 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethylphenyl)acetamide
  • 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide

Uniqueness

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,5-dimethoxyphenyl)acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4/c1-15-12-20(24-21(22-15)25-10-6-4-5-7-11-25)29-14-19(26)23-17-13-16(27-2)8-9-18(17)28-3/h8-9,12-13H,4-7,10-11,14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXMHCDJFQWMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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